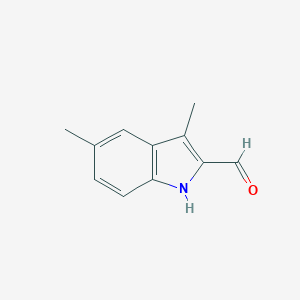

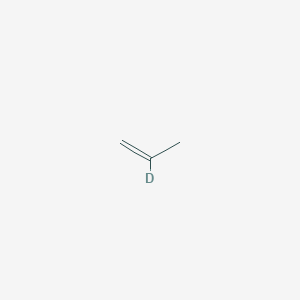

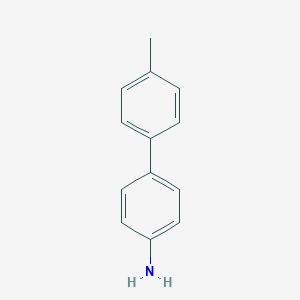

3,5-Dimethyl-1H-indole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. This compound has been explored in various chemical syntheses and analyses due to its unique structural properties.

Synthesis Analysis

- The synthesis of related indole derivatives involves condensation reactions under specific conditions. For instance, the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole through a condensation reaction is detailed in a study by Barakat et al. (2017) (Barakat et al., 2017).

- Gold-catalyzed cycloisomerizations have been reported as a method for preparing related 1H-indole-2-carbaldehydes, as described by Kothandaraman et al. (2011) (Kothandaraman et al., 2011).

Molecular Structure Analysis

- The molecular structure of indole derivatives can be analyzed using X-ray crystallography and Hirshfeld surface analysis. For instance, the crystal structure of a related compound was analyzed by Ali et al. (2005) (Ali et al., 2005).

Chemical Reactions and Properties

- Indole derivatives undergo various chemical reactions depending on the reactants and conditions. For example, Suzdalev and Den’kina (2011) explored reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds (Suzdalev & Den’kina, 2011).

Physical Properties Analysis

- The physical properties of indole derivatives, such as thermal stability and molecular interactions, can be characterized using spectroscopic and thermal tools. The thermal stability of a related compound was investigated by Barakat et al. (2017) (Barakat et al., 2017).

Chemical Properties Analysis

- The electrophilic and nucleophilic regions of indole derivatives can be studied using molecular electrostatic potential maps. Barakat et al. (2017) utilized this approach in their study (Barakat et al., 2017).

科学的研究の応用

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have a significant role in Multicomponent Reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

-

Multicomponent Reactions (MCRs) : 1H-Indole-3-carbaldehyde and its derivatives, including “3,5-Dimethyl-1H-indole-2-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have a significant role in Multicomponent Reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

-

Biological Activities : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

-

Receptor Agonist : 1H-Indole-3-carbaldehyde is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, in turn stimulating the production of interleukin-22 which facilitates mucosal reactivity .

-

Antiviral Activity : Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . Additionally, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

-

Anti-inflammatory and Analgesic Activities : Some derivatives have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

-

Anticancer Properties : 2,3-Dimethylindoles and tetrahydrocarbazoles also show anticancer properties against the cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 . Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .

将来の方向性

The future directions for 3,5-Dimethyl-1H-indole-2-carbaldehyde could involve further exploration of its synthesis strategies, chemical reactions, and biological activities. Given its role as a precursor in the synthesis of active molecules, there is potential for the development of new pharmaceutical compounds .

特性

IUPAC Name |

3,5-dimethyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUNHFBHYCXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424352 |

Source

|

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1H-indole-2-carbaldehyde | |

CAS RN |

1463-67-8 |

Source

|

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)